
RM15Yyq1CI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MTI-31 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of MTI-31 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
MTI-31 undergoes several types of chemical reactions, including:
Oxidation: MTI-31 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in MTI-31.
Substitution: Substitution reactions are used to introduce different substituents into the MTI-31 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
MTI-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mammalian target of rapamycin pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of mammalian target of rapamycin inhibition on cell growth, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with dysregulated mammalian target of rapamycin signaling.
Industry: Utilized in the development of new drugs targeting the mammalian target of rapamycin pathway.
Mecanismo De Acción
MTI-31 exerts its effects by selectively inhibiting the enzymatic activity of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition disrupts the phosphorylation of downstream substrates, such as ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E-binding protein 1, leading to the suppression of protein synthesis and cell growth. Additionally, MTI-31 affects the mammalian target of rapamycin complex 2-mediated phosphorylation of protein kinase B, which is involved in cell survival and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: A well-known mammalian target of rapamycin inhibitor with immunosuppressive and anticancer properties.
Everolimus: A derivative of rapamycin used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative used in the treatment of renal cell carcinoma.
Uniqueness of MTI-31
MTI-31 is unique due to its high selectivity and potency in inhibiting both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a broader therapeutic potential compared to other mammalian target of rapamycin inhibitors that primarily target only one of the complexes .
Propiedades
Número CAS |
1567915-38-1 |
|---|---|
Fórmula molecular |
C26H30N6O3 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-methyl-3-[2-[(3S)-3-methylmorpholin-4-yl]-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)pyrido[2,3-d]pyrimidin-7-yl]benzamide |
InChI |
InChI=1S/C26H30N6O3/c1-16-13-34-11-10-31(16)26-29-23-21(24(30-26)32-19-6-7-20(32)15-35-14-19)8-9-22(28-23)17-4-3-5-18(12-17)25(33)27-2/h3-5,8-9,12,16,19-20H,6-7,10-11,13-15H2,1-2H3,(H,27,33)/t16-,19?,20?/m0/s1 |
Clave InChI |
LVPBYQVQBZLDAU-DZIBYMRMSA-N |
SMILES isomérico |
C[C@H]1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |
SMILES canónico |
CC1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
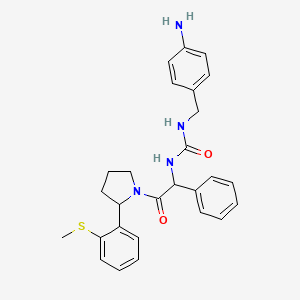
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)

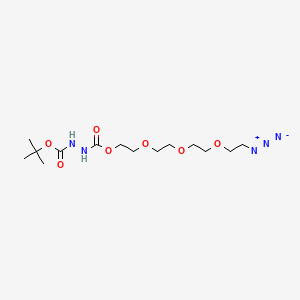


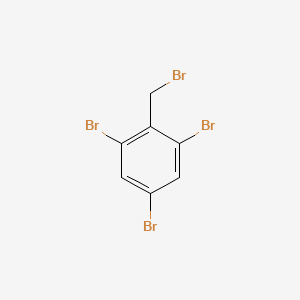
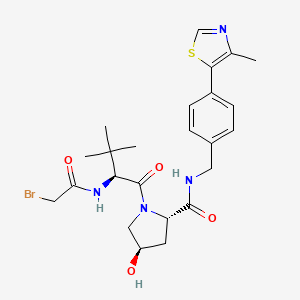
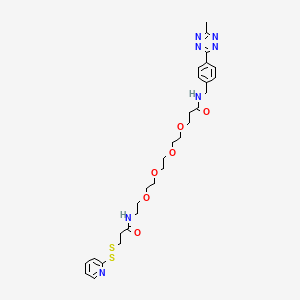
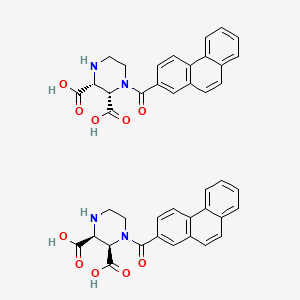
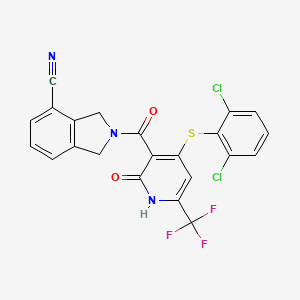
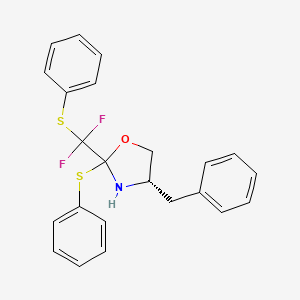
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
